An In-depth Technical Guide to D-Gluco-2-heptulose: Chemical Structure, Properties, and Biological Interactions
An In-depth Technical Guide to D-Gluco-2-heptulose: Chemical Structure, Properties, and Biological Interactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-Gluco-2-heptulose is a seven-carbon monosaccharide, a ketoheptose, that holds interest within the scientific community for its structural similarity to other biologically active sugars. This technical guide provides a comprehensive overview of the chemical structure and properties of D-Gluco-2-heptulose, alongside an exploration of its interactions with key metabolic pathways. Drawing on data from its more extensively studied isomer, D-mannoheptulose, this document elucidates the potential mechanisms by which D-Gluco-2-heptulose may influence glucose metabolism and insulin secretion. Detailed experimental protocols for the synthesis and analysis of related heptoses are presented to facilitate further research into this intriguing molecule.
Chemical Structure and Identification
D-Gluco-2-heptulose is a monosaccharide with the chemical formula C7H14O7.[1] As a ketoheptose, its structure features a ketone functional group at the second carbon position. The stereochemistry of the hydroxyl groups from C3 to C6 is identical to that of D-glucose.
Table 1: Chemical Identifiers for D-Gluco-2-heptulose
| Identifier | Value | Reference |
| IUPAC Name | (3R,4S,5R,6R)-1,3,4,5,6,7-hexahydroxyheptan-2-one | [1] |
| CAS Number | 5349-37-1 | [1] |
| Molecular Formula | C7H14O7 | [1] |
| SMILES | C(--INVALID-LINK--CO)O)O)O">C@HO)O | [1] |
| InChIKey | HSNZZMHEPUFJNZ-UMWONPOSSA-N | [1] |
Physicochemical Properties
Table 2: Computed Physicochemical Properties of D-Gluco-2-heptulose
| Property | Value | Reference |
| Molecular Weight | 210.18 g/mol | [1] |
| Exact Mass | 210.07395278 Da | [1] |
| Topological Polar Surface Area | 138 Ų | [1] |
| Hydrogen Bond Donor Count | 6 | [2] |
| Hydrogen Bond Acceptor Count | 7 | [2] |
| Rotatable Bond Count | 6 | [2] |
| XLogP3-AA | -3.9 | [1] |
Experimental Protocols
Synthesis of Heptuloses
While a specific, detailed protocol for the synthesis of D-Gluco-2-heptulose is not widely published, general methodologies for the synthesis of related heptuloses can be adapted. One common approach involves the enzymatic transketolase reaction.
Protocol: Enzymatic Synthesis of L-gluco-heptulose (Adaptable for D-gluco-2-heptulose)
This protocol describes the one-pot synthesis of L-gluco-heptulose from L-arabinose and hydroxypyruvate (HPA) using transaminase (TAm) and transketolase (TK) enzymes. A similar approach could be investigated for D-Gluco-2-heptulose synthesis using D-arabinose as a substrate.
Materials:
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L-arabinose
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L-serine (as a precursor for in-situ HPA generation)
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α-ketoglutaric acid
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Purified or cell lysate of thermostable transaminase (TAm)
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Purified or cell lysate of thermostable transketolase (TK)
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Reaction buffer (e.g., Tris-HCl) with appropriate pH for both enzymes (typically around pH 7.5)
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Cofactors: Thiamine pyrophosphate (ThDP) for TK and Pyridoxal 5'-phosphate (PLP) for TAm
Procedure:
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Prepare a reaction mixture containing L-arabinose, L-serine, and α-ketoglutaric acid in the reaction buffer.
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Add the cofactors ThDP and PLP to the mixture.
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Initiate the reaction by adding the TAm and TK enzymes (either as purified proteins or clarified cell lysates).
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Incubate the reaction at the optimal temperature for the thermostable enzymes (e.g., up to 60°C).
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Monitor the reaction progress by taking aliquots at different time points and analyzing for the formation of L-gluco-heptulose using HPLC.
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Upon completion, the product can be purified using chromatographic techniques.
Note: The conversion yield can be influenced by factors such as enzyme concentration, substrate concentrations, pH, and temperature. Optimization of these parameters is crucial for maximizing product yield.
Analytical Methods
High-Performance Liquid Chromatography (HPLC) is a standard technique for the analysis of monosaccharides.
Protocol: HPLC Analysis of Heptuloses
Instrumentation:
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HPLC system with a Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD).
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Column: A column suitable for carbohydrate analysis, such as an Aminex HPX-87P or a column with a polyol stationary phase for Hydrophilic Interaction Liquid Chromatography (HILIC).
Mobile Phase (Isocratic):
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For Aminex HPX-87P: Degassed deionized water.
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For HILIC: A mixture of acetonitrile and an aqueous buffer (e.g., 35 mM ammonium formate, pH 3.75).
Typical Conditions:
-
Flow Rate: 0.5 - 2.0 mL/min
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Column Temperature: 30 - 85°C
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Injection Volume: 5 - 20 µL
Sample Preparation:
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Dissolve the sample in the mobile phase.
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Filter the sample through a 0.22 µm or 0.45 µm syringe filter before injection.
Analysis:
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Inject the prepared sample into the HPLC system.
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Identify and quantify the heptulose peak by comparing its retention time and peak area to that of a known standard.
Biological Activity and Signaling Pathways
The biological activity of D-Gluco-2-heptulose has not been extensively characterized. However, significant insights can be drawn from studies on its isomer, D-mannoheptulose , which is a known inhibitor of hexokinase and glucokinase .[3] These enzymes catalyze the first step of glycolysis, the phosphorylation of glucose to glucose-6-phosphate.
Inhibition of Hexokinase and Glucokinase
Hexokinases are a family of enzymes responsible for glucose phosphorylation in most tissues, while glucokinase (or hexokinase IV) is the primary glucose-phosphorylating enzyme in the liver and pancreatic β-cells.[4] D-mannoheptulose acts as a competitive inhibitor of these enzymes, competing with glucose for the active site. This inhibition reduces the rate of glycolysis.
Impact on Glucose-Stimulated Insulin Secretion (GSIS)
In pancreatic β-cells, the inhibition of glucokinase by heptuloses like D-mannoheptulose has a direct impact on insulin secretion. The process of Glucose-Stimulated Insulin Secretion (GSIS) is initiated by the metabolism of glucose, which leads to an increase in the ATP/ADP ratio within the cell.
The GSIS Pathway and its Inhibition:
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Glucose Uptake: Glucose enters the pancreatic β-cell through glucose transporters (primarily GLUT2).
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Glycolysis: Glucokinase phosphorylates glucose to glucose-6-phosphate, initiating glycolysis. The subsequent metabolism of glucose increases the intracellular ATP concentration.
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KATP Channel Closure: The elevated ATP/ADP ratio leads to the closure of ATP-sensitive potassium (KATP) channels in the cell membrane.
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Membrane Depolarization: Closure of KATP channels prevents potassium efflux, causing the cell membrane to depolarize.
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Calcium Influx: Membrane depolarization opens voltage-gated calcium channels, leading to an influx of Ca2+ into the cell.
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Insulin Exocytosis: The rise in intracellular Ca2+ triggers the fusion of insulin-containing vesicles with the cell membrane, resulting in the secretion of insulin into the bloodstream.
By inhibiting glucokinase, D-Gluco-2-heptulose (and D-mannoheptulose) would be expected to disrupt this pathway at the initial step, preventing the rise in ATP and subsequent insulin release.[5]
Future Directions
The study of D-Gluco-2-heptulose presents several avenues for future research. The experimental determination of its physicochemical properties is essential for a complete understanding of its behavior. Furthermore, the development of robust and specific synthesis and analytical protocols will be crucial for producing and quantifying this compound for biological studies. Investigating the precise kinetics of its interaction with hexokinases and glucokinase, including the determination of inhibitory constants (Ki), will provide valuable quantitative data on its potency. Finally, cellular and in vivo studies are needed to confirm whether the inhibitory effects observed with D-mannoheptulose translate to D-Gluco-2-heptulose and to explore its potential therapeutic applications, particularly in the context of metabolic disorders and oncology.
Conclusion
D-Gluco-2-heptulose is a ketoheptose with a chemical structure that suggests potential interactions with key metabolic enzymes. While direct experimental data on this compound is limited, the well-documented biological activities of its isomer, D-mannoheptulose, provide a strong rationale for investigating its effects on glucose metabolism and insulin secretion. The information and protocols presented in this guide are intended to serve as a valuable resource for researchers and scientists in the fields of biochemistry, pharmacology, and drug development, facilitating further exploration of D-Gluco-2-heptulose and its potential biological significance.
References
- 1. D-Gluco-2-heptulose | C7H14O7 | CID 111066 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. Pancreatic D-cell recognition of D-glucose: studies with D-glucose, D-glyceraldehyde, dihydroxyacetone, D-mannoheptulose, D-fructose, D-galactose, and D-ribose - PubMed [pubmed.ncbi.nlm.nih.gov]
